Betaine aspartate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(trimethylazaniumyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
590-46-5 (hydrochloride) | |
| Record name | Betaine | |
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DSSTOX Substance ID |
DTXSID8022666 | |
| Record name | Betaine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |
| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |
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| Record name | Betaine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |
| Record name | Betaine | |
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| Record name | Betaine | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000053 [mmHg] | |
| Record name | Betaine | |
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Color/Form |
Deliquescent scales or prisms | |
CAS No. |
107-43-7 | |
| Record name | Betaine | |
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| Record name | Betaine | |
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Melting Point |
301-305°C, Decomposes around 293 °C | |
| Record name | Betaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06756 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |
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Preparation Methods
Decarboxylation Pathway
β-Alanine, a precursor for betaine-aspartate derivatives, is synthesized via enzymatic decarboxylation of L-aspartate:
-
Enzyme Source : Recombinant L-aspartate-α-decarboxylase (ADC) from Corynebacterium glutamicum.
-
Reaction Conditions :
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion rate | 97.2% |
| β-Alanine titer | 12.85 g/L |
Methylation to Betaine Aspartate
β-Alanine undergoes trimethylation using S-adenosylmethionine (SAM)-dependent methyltransferases:
-
Methylation Steps :
-
Enzyme : Trifunctional N-methyltransferase from Limonium latifolium (Km = 5.3–5.9 mM for substrates).
Challenges :
Microbial Fermentation Strategies
Fungal Fermentation with Aspergillus oryzae
Neopyropia yezoensis (red algae) fermentation produces betaine analogs:
-
Process Parameters :
-
Metabolite Profile :
Metabolite Concentration (µmol/g) Betaine 1.63 Stachydrine 4.52 Carnitine 0.159
Aspartate-rich substrates enhance betaine-aspartate yield by 38% compared to standard media.
Bacterial Systems
Escherichia coli engineered with choline oxidase (codA) and aspartate kinase (lysC) achieves:
Critical Analysis of Purification Techniques
Ion Exchange Chromatography
Crystallization Optimization
Chemical Reactions Analysis
Types of Reactions: Betaine aspartate undergoes various chemical reactions, including:
Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.
Reduction: Aspartic acid can undergo reduction to form aspartate semialdehyde.
Substitution: Betaine can participate in substitution reactions where its methyl groups are transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Methylation reactions often involve reagents like methyl iodide and dimethyl sulfate.
Major Products Formed:
Oxidation: Dimethylglycine and formaldehyde.
Reduction: Aspartate semialdehyde.
Substitution: Methylated derivatives of betaine.
Scientific Research Applications
Metabolic Health
Betaine aspartate has been extensively studied for its role in improving metabolic conditions, particularly nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).
Case Study: Nonalcoholic Steatohepatitis
- A clinical trial involving ten adult patients with NASH demonstrated that betaine supplementation led to significant biochemical improvements. Serum levels of aspartate aminotransferase decreased significantly (p = 0.02), and alanine aminotransferase levels also showed marked improvement (p = 0.007) after 12 months of treatment with betaine anhydrous .
- Improvements in histological markers of liver disease were observed, including reduced steatosis and fibrosis stages, suggesting that betaine may serve as a promising therapeutic agent for liver-related metabolic disorders.
Table 1: Biochemical Improvements in NASH Patients
| Parameter | Baseline Value | Post-Treatment Value | p-value |
|---|---|---|---|
| Aspartate Aminotransferase | High | Reduced | 0.02 |
| Alanine Aminotransferase | High | Reduced | 0.007 |
| Degree of Steatosis | Moderate | Improved | N/A |
| Fibrosis Stage | Moderate | Reduced | N/A |
Neurological Applications
This compound has shown promise in the prevention and management of neurological disorders due to its neuroprotective properties.
Neuroprotection Against Degenerative Diseases
- Research indicates that betaine may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by suppressing amyloid aggregates and reducing oxidative stress .
- A study highlighted the potential of prophylactic betaine supplementation to promote brain health in young athletes, suggesting that it could enhance cognitive resilience during high-stress periods .
Table 2: Neuroprotective Mechanisms of Betaine
| Mechanism | Effect |
|---|---|
| Amyloid Aggregate Suppression | Inhibition of protein misfolding |
| Anti-inflammatory Effects | Reduction of endoplasmic reticulum stress |
| Oxidative Stress Mitigation | Enhanced glutathione production |
Athletic Performance Enhancement
This compound is increasingly included in sports nutrition for its potential to improve athletic performance and body composition.
Performance Benefits
- Studies have shown that betaine supplementation can enhance muscle mass and strength gains during resistance training .
- It is believed to promote protein synthesis, which is crucial for muscle recovery and growth post-exercise.
Case Study: Resistance Training
- A randomized controlled trial demonstrated that participants who received betaine showed greater improvements in body composition compared to those on a placebo, indicating its effectiveness as a supplement for athletes aiming to optimize performance .
Table 3: Effects of Betaine on Athletic Performance
| Parameter | Betaine Group | Placebo Group | p-value |
|---|---|---|---|
| Muscle Mass Gain | Increased | No significant change | <0.05 |
| Strength Improvement | Significant increase | Minimal change | <0.01 |
Cardiovascular Health
This compound may also play a role in cardiovascular health by lowering homocysteine levels, which is associated with reduced risk for heart disease.
Mechanism of Action
Mechanism of Action
Betaine aspartate exerts its effects through several mechanisms:
Methyl Donor: Betaine donates methyl groups in the methionine-homocysteine cycle, aiding in the conversion of homocysteine to methionine.
Osmoregulation: Betaine helps maintain cell volume and fluid balance under osmotic stress.
Detoxification: Aspartic acid plays a role in the urea cycle, helping to detoxify ammonia in the liver.
Comparison with Similar Compounds
Comparison with Similar Compounds
Betaine aspartate shares functional overlaps with osmolytes, methyl donors, and amino acid derivatives. Below is a systematic comparison with structurally or functionally analogous compounds.
Table 1: Key Functional Roles of Betaine, Aspartate, and Analogous Compounds
| Compound | Primary Role(s) | Metabolic Pathways Involved | Pathological Associations |
|---|---|---|---|
| Betaine | Osmoprotection, methyl donation, lipid metabolism | Methionine cycle, osmolyte synthesis | Liver steatosis, PTSD, chronic pancreatitis |
| Aspartate | Urea cycle, protein synthesis, nitrogen metabolism | Urea cycle, malate-aspartate shuttle | Liver dysfunction, depression, neurodegeneration |
| Proline | Osmoprotection, collagen synthesis, redox balance | Proline cycle, glutamate metabolism | Oxidative stress, fibrosis |
| Glycine Betaine | Osmoprotection, methyl donation (similar to betaine) | Choline oxidation, osmolyte synthesis | Renal disease, metabolic syndrome |
| Ectoine | Osmoprotection, protein stabilization | Aspartate → ectoine biosynthesis | Bacterial stress response, industrial applications |
| Carnitine | Fatty acid transport, energy metabolism | Carnitine shuttle, β-oxidation | Muscle fatigue, cardiovascular disease |
Betaine vs. Glycine Betaine and Proline
- Osmoprotective Efficiency: Betaine is preferentially accumulated over proline in Lactococcus lactis under osmotic stress, suggesting superior compatibility as an osmolyte . Glycine betaine (structurally identical to betaine) shares similar osmoprotective roles but is more abundant in plants like quinoa and amaranth .
- Metabolic Impact : Betaine supplementation reduces plasma homocysteine and hepatic fat accumulation, whereas proline primarily mitigates oxidative stress . Glycine betaine, however, is less studied in human pathophysiology compared to betaine.
Aspartate vs. Ectoine and Other Amino Acids
- Biosynthetic Pathways : Aspartate serves as a precursor for ectoine in bacteria, which protects against extreme salinity . Unlike ectoine, aspartate is integral to mammalian nitrogen metabolism and neurotransmitter synthesis (e.g., NMDA receptors) .
Synergistic and Antagonistic Interactions
- Betaine-Aspartate Interplay : In bacterial cultures, both compounds peak at 24 hours during recombinant protein production, indicating coordinated roles in stress adaptation . However, in chronic pancreatitis, their opposing correlations with fibrosis suggest context-dependent antagonism .
- Betaine-Carnitine Dynamics : Betaine reduces circulating acylcarnitines, enhancing fatty acid oxidation, while carnitine supplementation increases them . This highlights betaine’s unique role in energy partitioning compared to carnitine.
Table 2: Comparative Metabolomic Profiles in Disease Models
Biological Activity
Betaine aspartate is a compound formed by the combination of betaine and aspartate, both of which have been studied for their biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, therapeutic applications, and potential mechanisms of action based on diverse research findings.
Overview of Betaine and Aspartate
Betaine is a naturally occurring compound derived from the amino acid glycine. It plays crucial roles in methylation processes, osmotic regulation, and protein stabilization. Aspartate , an amino acid, is involved in various metabolic pathways, including the urea cycle and neurotransmitter synthesis. The combination of these two compounds in this compound enhances its biological activity.
Metabolic Effects
This compound has been shown to influence several metabolic pathways:
- Homocysteine Remethylation : Betaine serves as a methyl donor in the remethylation of homocysteine to methionine, which is crucial for reducing homocysteine levels in the body. Elevated homocysteine is associated with cardiovascular diseases and other health issues .
- Fatty Acid Metabolism : Studies indicate that betaine administration can prevent hepatic fat accumulation, particularly in conditions like alcoholic liver disease (ALD). This effect has been observed in various animal models .
Therapeutic Applications
The therapeutic potential of this compound has been explored in several contexts:
- Liver Health : Research indicates that betaine can ameliorate liver damage by inhibiting inflammatory pathways such as TLR4/MyD88 signaling. This mechanism helps restore intestinal barrier function and improve gut microbiota composition, particularly in models of acute liver failure .
- Metabolic Syndrome : Clinical trials have demonstrated that betaine supplementation improves insulin sensitivity and reduces markers of metabolic syndrome in individuals with high-fat diets .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
The biological activity of this compound can be attributed to several mechanisms:
- Osmotic Regulation : Betaine acts as an osmolyte, helping cells maintain volume under stress conditions, which is vital for cellular function during metabolic disturbances .
- Protein Stabilization : As a chemical chaperone, betaine protects proteins from denaturation, thereby supporting cellular integrity during stress .
- Influence on Gut Microbiota : Betaine alters gut microbiota composition, enhancing beneficial taxa while reducing harmful ones, which plays a role in systemic health and inflammation control .
Q & A
Q. What are the primary biochemical mechanisms through which betaine aspartate exerts its osmoregulatory effects in cellular systems?
this compound functions as a compatible osmolyte, stabilizing cellular structures under osmotic stress. It modulates intracellular pools of amino acids such as proline, aspartate, and glutamate, which are critical for maintaining osmotic balance. For instance, in Lactococcus lactis, betaine supplementation reduces proline accumulation under high salinity, indicating a preference for betaine as the primary osmolyte . Additionally, betaine’s methyl donor role supports methionine cycling, influencing homocysteine regulation and liver function .
Methodological Insight : To study osmoregulation, researchers should employ osmotic shock assays combined with HPLC-based quantification of intracellular amino acids and osmolytes.
Q. What standard methodologies are recommended for quantifying this compound in biological samples?
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is the gold standard for this compound quantification due to its high sensitivity and specificity. Solid-phase extraction (SPE) or QuEChERS protocols are recommended for sample preparation, particularly in complex matrices like plant or animal tissues .
Experimental Design : Include internal standards (e.g., deuterated betaine) to correct for matrix effects and validate recovery rates across triplicate runs.
Advanced Research Questions
Q. How do experimental models (e.g., myocardial infarction vs. cancer) yield contradictory data on this compound’s role in oxidative stress pathways?
In myocardial infarction models, this compound reduces oxidative stress markers (e.g., troponin-T, creatine phosphokinase) by stabilizing cellular membranes and mitigating ischemia-reperfusion injury . Conversely, in prostate cancer cells (DU-145), betaine induces oxidative stress and apoptosis at higher doses, suggesting a dose-dependent dual role .
Data Contradiction Analysis : Researchers should compare dose-response curves across models and assess context-specific factors such as cellular redox status (e.g., glutathione levels) and mitochondrial function.
Q. What factors should be considered when designing dose-response studies for this compound in cancer cell lines?
- Dose Range : Pilot studies should identify thresholds where betaine shifts from antioxidant to pro-oxidant effects (e.g., 0.1–10 mM in DU-145 cells) .
- Endpoint Assays : Combine viability assays (MTT), oxidative stress markers (ROS via DCFH-DA), and apoptosis markers (caspase-3 activity).
- Control for Osmolarity : Use equimolar inert osmolytes (e.g., mannitol) to distinguish osmotic effects from biochemical interactions.
Q. How can researchers address variability in aspartate aminotransferase (AST) modulation across animal models supplemented with this compound?
Studies in pigs, rats, and goats report divergent AST responses to betaine supplementation. For example:
| Model | Betaine Dose | AST Modulation | Reference |
|---|---|---|---|
| Rats (MI) | 250 mg/kg | ↓ 40% | |
| Pigs | 0.2% diet | No change | |
| Goats | 4 g/kg diet | ↓ 15% |
Q. Methodological Recommendations :
- Standardize stressor protocols (e.g., isoprenaline-induced MI in rats).
- Control for species-specific metabolic pathways (e.g., betaine-homocysteine methyltransferase activity).
- Use longitudinal sampling to capture dynamic AST trends.
Q. What are the implications of this compound’s dual role as a methyl donor and osmoprotectant in metabolic studies?
Betaine’s transmethylation activity is critical in hepatic lipid metabolism, preventing steatosis and dyslipidemia . Concurrently, its osmolytic function protects renal cells during hypertonic stress. Researchers studying metabolic disorders should:
- Monitor Methylation Markers : Plasma homocysteine, S-adenosylmethionine (SAM), and liver fat content.
- Assess Tissue-Specific Effects : Prioritize organ-specific transcriptomics (e.g., liver vs. kidney RNA-seq) to disentangle dual mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
